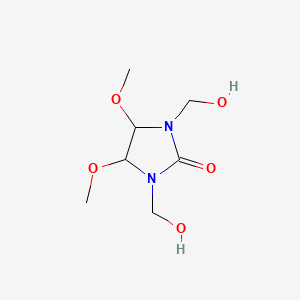
trans-(2,3-Dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(2,3-Dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethylammonium iodide: is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2,3-Dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethylammonium iodide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be introduced through methylation reactions.
Quaternization to Form the Trimethylammonium Iodide: The final step involves the quaternization of the benzofuran derivative with trimethylamine and subsequent iodination to form the trimethylammonium iodide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antimicrobial agents.
Anticancer Activity: It has shown potential anticancer activity and is being studied for its use in cancer therapy.
Medicine:
Drug Development: The compound is being explored as a potential lead compound in drug development due to its diverse biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of trans-(2,3-Dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular receptors involved in cancer cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
Comparison:
- Structural Features: While trans-(2,3-Dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethylammonium iodide contains a hydroxy and methyl group, similar compounds like 5-APDB and 6-APDB contain an aminopropyl group.
- Biological Activities: The unique structural features of this compound contribute to its distinct biological activities, such as antimicrobial and anticancer properties, which may differ from those of similar compounds.
Properties
CAS No. |
31509-23-6 |
|---|---|
Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
[(2R,3S)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8,12,14H,1-4H3;1H/q+1;/p-1/t8-,12-;/m1./s1 |
InChI Key |
VVKWIAXBUFKNOF-DAIXLEOSSA-M |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-] |
Canonical SMILES |
CC1C(C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)








![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)

